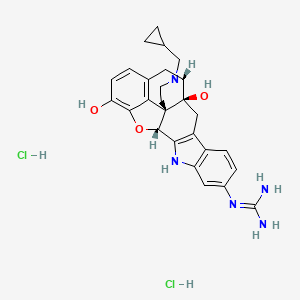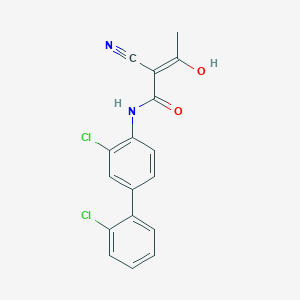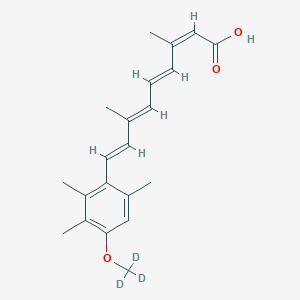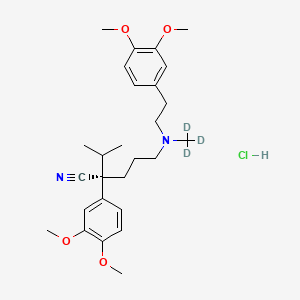
6'-GNTI dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Guanidinonaltrindole dihydrochloride is a selective ligand for the kappa-opioid receptor and delta-opioid receptor, used extensively in scientific research. This compound is known for its ability to provide evidence of receptor oligomerization in living organisms. It is an extremely biased agonist of the kappa-opioid receptor, functioning as a potent partial agonist of the G protein pathway while not recruiting the beta-arrestin pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Guanidinonaltrindole dihydrochloride involves the reaction of naltrindole with guanidine. The process typically includes the following steps:
Starting Material: Naltrindole is used as the starting material.
Reaction with Guanidine: Naltrindole is reacted with guanidine under controlled conditions to form 6’-Guanidinonaltrindole.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-Guanidinonaltrindole dihydrochloride primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the guanidine group, can lead to the formation of different analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6’-Guanidinonaltrindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor oligomerization and biased agonism.
Biology: Helps in understanding the signaling pathways and receptor interactions in living organisms.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.
Wirkmechanismus
The mechanism of action of 6’-Guanidinonaltrindole dihydrochloride involves its selective binding to the kappa-opioid receptor. It acts as a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway while inhibiting the beta-arrestin pathway . This selective activation leads to analgesic effects without the common side effects associated with non-biased kappa-opioid receptor agonists.
Vergleich Mit ähnlichen Verbindungen
5’-Guanidinonaltrindole: An antagonist of the kappa-opioid receptor.
RB-64: Another kappa-opioid receptor agonist with different selectivity.
Noribogaine: A compound with activity at multiple opioid receptors.
ICI-199,441: A selective kappa-opioid receptor agonist.
Comparison: 6’-Guanidinonaltrindole dihydrochloride is unique in its extreme bias towards the G protein pathway, making it a valuable tool in research for understanding receptor signaling and developing new analgesics with fewer side effects .
Eigenschaften
Molekularformel |
C27H31Cl2N5O3 |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |
InChI-Schlüssel |
OCMMBKYOHYNDPT-AWCPWCJTSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
Kanonische SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)





![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
